Cas no 89250-14-6 (Benzenamine, 4-(1H-imidazol-4-yl)-N-methyl-)
89250-14-6 structure
Product Name:Benzenamine, 4-(1H-imidazol-4-yl)-N-methyl-
CAS-nummer:89250-14-6
MF:C10H11N3
MW:173.214441537857
CID:606722
PubChem ID:20201829
Update Time:2025-04-19
Benzenamine, 4-(1H-imidazol-4-yl)-N-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-(1H-imidazol-4-yl)-N-methyl-
- 4-(1H-imidazol-5-yl)-N-methylaniline
- PBRXATIPHRYUEW-UHFFFAOYSA-N
- 89250-14-6
- 4-(1H-Imidazol-4-yl)-N-methylaniline
- SCHEMBL11148418
- AKOS012389794
- N-Methyl-N-[4-(imidazol-4-yl)-phenyl]-amine
- DTXSID30603487
- SCHEMBL21662554
-
- Inchi: 1S/C10H11N3/c1-11-9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7,11H,1H3,(H,12,13)
- InChI-sleutel: PBRXATIPHRYUEW-UHFFFAOYSA-N
- LACHT: N1C=NC=C1C1C=CC(=CC=1)NC
Berekende eigenschappen
- Exacte massa: 173.095297364g/mol
- Monoisotopische massa: 173.095297364g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 152
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 40.7Ų
Benzenamine, 4-(1H-imidazol-4-yl)-N-methyl- Gerelateerde literatuur
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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